molecular formula C14H8F3N3O B5109202 2-Pyridin-4-yl-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole

2-Pyridin-4-yl-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole

Cat. No.: B5109202
M. Wt: 291.23 g/mol
InChI Key: WSYFVCSDOGYQGP-UHFFFAOYSA-N
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Description

2-Pyridin-4-yl-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole is a heterocyclic compound that has garnered significant interest in various fields of scientific research This compound is characterized by the presence of a pyridine ring, a trifluoromethyl-substituted phenyl ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridin-4-yl-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-pyridinecarboxylic acid hydrazide with 3-(trifluoromethyl)benzoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Pyridin-4-yl-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Mechanism of Action

The mechanism of action of 2-Pyridin-4-yl-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    2-Pyridin-4-yl-5-phenyl-1,3,4-oxadiazole: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.

    2-Pyridin-4-yl-5-(4-fluorophenyl)-1,3,4-oxadiazole: Contains a fluorine atom instead of a trifluoromethyl group, leading to variations in reactivity and applications.

    2-Pyridin-4-yl-5-(3-chlorophenyl)-1,3,4-oxadiazole:

Uniqueness

The presence of the trifluoromethyl group in 2-Pyridin-4-yl-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole imparts unique properties, such as increased lipophilicity and enhanced stability. These features make it particularly valuable in medicinal chemistry for designing drugs with improved pharmacokinetic profiles and in material science for developing advanced materials with specific characteristics .

Properties

IUPAC Name

2-pyridin-4-yl-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3N3O/c15-14(16,17)11-3-1-2-10(8-11)13-20-19-12(21-13)9-4-6-18-7-5-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSYFVCSDOGYQGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NN=C(O2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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